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Compound of Interest

Compound Name: BFH772

Cat. No.: B1666941 Get Quote

In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is paramount to its

efficacy and safety profile. This guide provides a comprehensive analysis of the novel kinase

inhibitor, BFH772, through extensive kinase panel screening. We present a direct comparison

of BFH772's inhibitory activity against established multi-kinase inhibitors, Sunitinib and

Sorafenib, supported by detailed experimental data and protocols.

Kinase Inhibition Profile of BFH772 and
Comparators
The selectivity of BFH772 was assessed against a panel of 300 kinases and compared with

Sunitinib and Sorafenib. The data, presented as the half-maximal inhibitory concentration

(IC50), demonstrates BFH772's potent and selective inhibition of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
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Kinase Target BFH772 IC50 (nM) Sunitinib IC50 (nM)
Sorafenib IC50
(nM)

VEGFR2 5 9 90

VEGFR1 25 80 15

VEGFR3 40 150 20

PDGFRβ 150 28 58

c-KIT 300 15 68

FLT3 >1000 18 58

RET >1000 30 4

RAF1 >1000 >10000 6

BRAF >1000 >10000 22

MEK1 >1000 >10000 >10000

ERK2 >1000 >10000 >10000

SRC 800 120 350

ABL1 >1000 250 1500

Table 1: Comparative IC50 values of BFH772, Sunitinib, and Sorafenib against a selection of

key kinases. Lower values indicate higher potency.

Visualizing the Kinase Selectivity
The following diagram illustrates the primary target and key off-targets of BFH772 in

comparison to Sunitinib and Sorafenib, highlighting the distinct selectivity profile of BFH772.
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Caption: Comparative kinase selectivity profiles.
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The VEGFR2 Signaling Pathway
BFH772 primarily targets the VEGFR2 signaling cascade, a critical pathway in angiogenesis.

Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.

VEGF

VEGFR2

PLCγ

PI3K RAS

Cell Proliferation
& Survival

AKT RAF

MEK

ERK

Cell Migration

eNOS

Vascular Permeability

BFH772

Click to download full resolution via product page

Caption: Simplified VEGFR2 signaling pathway.
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Experimental Protocols
The following section details the methodology used for the kinase panel screening.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
The kinase panel screening was performed using the ADP-Glo™ Kinase Assay, a luminescent

ADP detection assay that measures kinase activity by quantifying the amount of ADP produced

during the kinase reaction.

Materials:

Purified recombinant kinases (Panel of 300 kinases)

Kinase-specific peptide substrates

BFH772, Sunitinib, and Sorafenib (10 mM stock in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

ATP (10 mM stock)

White, opaque 384-well plates

Procedure:

Compound Dilution: A 10-point serial dilution of each inhibitor (BFH772, Sunitinib, Sorafenib)

was prepared in DMSO, followed by a further dilution in Kinase Reaction Buffer to achieve a

4x final assay concentration.

Kinase Reaction Setup: 5 µL of the 4x compound dilution was added to the wells of a 384-

well plate. 10 µL of a 2x kinase/substrate mix (prepared in Kinase Reaction Buffer) was then

added to each well.
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Reaction Initiation and Incubation: The kinase reaction was initiated by adding 5 µL of 4x

ATP solution to each well. The final reaction volume was 20 µL. The plate was incubated at

room temperature for 60 minutes.

Reaction Termination and ATP Depletion: 20 µL of ADP-Glo™ Reagent was added to each

well to terminate the kinase reaction and deplete the remaining ATP. The plate was

incubated for 40 minutes at room temperature.

ADP to ATP Conversion and Signal Generation: 40 µL of Kinase Detection Reagent was

added to each well to convert the generated ADP to ATP and to generate a luminescent

signal. The plate was incubated for 30 minutes at room temperature.

Data Acquisition: Luminescence was measured using a plate-reading luminometer.

Data Analysis: The raw luminescence data was normalized to controls (0% inhibition with

DMSO and 100% inhibition with a broad-spectrum kinase inhibitor). IC50 values were

calculated by fitting the data to a four-parameter logistic curve using graphing software.

Kinase Panel Screening Workflow
The overall workflow for the kinase panel screening is depicted below.
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Caption: Kinase panel screening workflow.
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To cite this document: BenchChem. [Unveiling the Specificity of BFH772: A Kinase Panel
Screening Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666941#validation-of-bfh772-specificity-using-
kinase-panel-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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